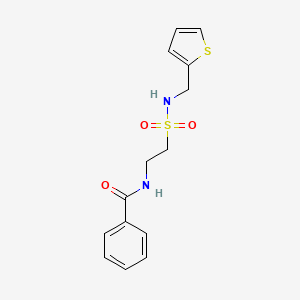

N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide

Description

N-(2-(N-(Thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is a sulfamoyl- and benzamide-containing compound characterized by a thiophene ring linked via a methyl group to the sulfamoyl moiety. The molecule combines a benzamide core with a sulfonamide bridge, offering structural versatility for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-14(12-5-2-1-3-6-12)15-8-10-21(18,19)16-11-13-7-4-9-20-13/h1-7,9,16H,8,10-11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPUVMLJMPQYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves the following steps:

Formation of Thiophen-2-ylmethylamine: This intermediate is synthesized by reacting thiophene-2-carboxaldehyde with an amine source under reductive amination conditions.

Sulfamoylation: The thiophen-2-ylmethylamine is then reacted with a sulfonyl chloride derivative to form the sulfamoyl intermediate.

Coupling with Benzamide: Finally, the sulfamoyl intermediate is coupled with benzoyl chloride or a benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparison Points:

Sulfamoyl Group Variations :

- The thiophen-2-ylmethyl sulfamoyl group in the target compound distinguishes it from analogs like [125I]PIMBA (piperidinyl sulfamoyl) and 4-[butyl(ethyl)sulfamoyl]-N-...benzamide (dual sulfamoyl groups) . Thiophene’s aromaticity may enhance π-π stacking in receptor binding compared to aliphatic or piperidinyl substituents.

Biological Activity: Antiparasitic Activity: Nitazoxanide’s nitro-thiazole group confers broad antiparasitic efficacy, whereas the target compound’s thiophene-sulfamoyl motif may offer selectivity against protozoan cysteine proteases or similar targets . Receptor Binding: Sigma receptor ligands like [125I]PIMBA achieve sub-nanomolar affinity, suggesting that sulfamoyl-benzamide scaffolds are critical for high-affinity interactions. The absence of iodine or methoxy groups in the target compound may limit sigma receptor targeting but could reduce off-target effects .

Physicochemical Properties :

- Melting points and solubility vary significantly. For example, compound 6e () has a melting point of 143–145°C, while nitazoxanide’s nitro group likely increases polarity and aqueous solubility . The thiophene moiety in the target compound may improve lipid solubility, enhancing blood-brain barrier penetration.

Research Implications and Gaps

- Antimicrobial Potential: The thiophene-sulfamoyl combination warrants testing against resistant pathogens, leveraging structural similarities to nitazoxanide .

- Structure-Activity Relationship (SAR): Systematic modification of the sulfamoyl group (e.g., replacing thiophene with pyridine or adjusting alkyl chains) could optimize potency, as seen in Trypanosoma brucei inhibitors .

- Computational Modeling : Tools like AutoDock Vina () could predict binding modes to targets like sigma receptors or parasitic enzymes, guiding further optimization .

Biological Activity

N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is a sulfamoyl-benzamide derivative that has attracted attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves multi-step reactions starting from thiophen-2-ylmethylamine and 4-methoxybenzoyl chloride. The reaction conditions often require solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the final product. The molecular formula for this compound is , with a molecular weight of 354.44 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Properties : Similar compounds have demonstrated antiviral effects against hepatitis B virus (HBV) and hepatitis C virus (HCV). The mechanism is believed to involve modulation of host cellular factors that inhibit viral replication.

- Antimicrobial Activity : Compounds with structural similarities have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antimicrobial agents.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and other diseases.

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes and receptors. The sulfamoyl group can form strong interactions with enzymes, inhibiting their activity. The thiophene moiety may enhance binding affinity to specific protein targets, influencing various biological pathways.

Data Table: Biological Activity Summary

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Antiviral | N-phenylbenzamide derivatives | Broad-spectrum activity against HBV and HCV |

| Antimicrobial | Thiazole-benzamide hybrids | Potent activity against E. coli and S. aureus |

| Enzyme Inhibition | Various benzamides | Potential inhibition of cancer-related enzymes |

Case Studies and Research Findings

- Antiviral Activity : A study on benzamide derivatives indicated that compounds with structural similarities to this compound showed broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, which inhibits HBV replication.

- Antimicrobial Efficacy : In vitro studies of related benzamide derivatives demonstrated potent antibacterial activity. For instance, a series of thiazole-benzamide hybrids were evaluated for their antimicrobial efficacy, showing significant inhibition zones against various bacterial strains.

- Enzyme Inhibition Studies : Preliminary research suggests that the compound may act as an enzyme inhibitor affecting pathways involved in cancer progression. Further investigation is needed to elucidate the specific enzymes targeted by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.